Product packaging for 3-Nitroadamantane-1-carboxylic acid(Cat. No.:CAS No. 42711-76-2)

3-Nitroadamantane-1-carboxylic acid

Cat. No.: B1618567
CAS No.: 42711-76-2
M. Wt: 225.24 g/mol
InChI Key: VSRRAGQUKPLYMV-UHFFFAOYSA-N
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Description

3-Nitroadamantane-1-carboxylic acid (CAS 42711-76-2) is a high-purity nitrated adamantane derivative supplied for early-stage research and discovery. This compound features the robust, diamondoid adamantane cage structure, which is known for enhancing the stability and lipophilicity of molecules in pharmaceutical research . With a molecular formula of C 11 H 15 NO 4 and a molecular weight of 225.24 g/mol, it presents characteristic properties including a density of approximately 1.38 g/cm³ and a boiling point of around 394°C . The adamantane scaffold is a privileged structure in drug design, notably used in the development of therapies for viral infections, neurodegenerative diseases, and type 2 diabetes . The specific functionalization with a nitro group and a carboxylic acid on the adamantane core makes this compound a valuable synthon and building block for further chemical exploration. Researchers can leverage the carboxylic acid for amide coupling reactions and the nitro group for reduction to an amine, facilitating the synthesis of a diverse array of derivatives. Adamantane carboxylic acid derivatives have been investigated as potential inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders such as obesity and diabetes . Furthermore, studies on structurally similar adamantane carboxylic acids have shown activity in mitochondrial function assays, indicating their utility in toxicological and environmental research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4 B1618567 3-Nitroadamantane-1-carboxylic acid CAS No. 42711-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42711-76-2

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-nitroadamantane-1-carboxylic acid

InChI

InChI=1S/C11H15NO4/c13-9(14)10-2-7-1-8(3-10)5-11(4-7,6-10)12(15)16/h7-8H,1-6H2,(H,13,14)

InChI Key

VSRRAGQUKPLYMV-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Chemical Transformations and Reactivity of 3 Nitroadamantane 1 Carboxylic Acid

Reactions Involving the Nitro Functional Group

The nitro group at a bridgehead position of the adamantane (B196018) cage is a versatile handle for introducing various nitrogen-containing functionalities. Its strong electron-withdrawing character also influences the reactivity of the adamantane skeleton itself.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functions

The most common transformation of the nitro group in nitroadamantanes is its reduction to a primary amine. This conversion is a critical step in the synthesis of many biologically active adamantane derivatives. The resulting 3-aminoadamantane-1-carboxylic acid is a valuable bifunctional building block. nih.gov

Catalytic hydrogenation is a widely employed method for this reduction. Typical conditions involve the use of hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C). rsc.org This method is generally efficient and clean. An analogous reduction of 1-hydroxy-3-nitroadamantane to 3-amino-1-adamantanol utilizes a hydrogen-palladium-carbon system, achieving a high yield of 99%. google.com While the kinetics can be complex, the hydrogenation of nitro groups is often treated as a pseudo-first-order reaction when other reagents are in excess. rsc.org Other catalysts like platinum and nickel are also effective for catalytic hydrogenation. youtube.comyoutube.com

Besides direct reduction to amines, other nitrogen-containing groups can be accessed. For instance, the catalytic hydrogenation of nitrosamines, which can be related to nitro compounds, yields hydrazines. google.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing nitrogen-containing functional groups, such as amides, to amines. libretexts.org

Table 1: Selected Conditions for the Reduction of Adamantane Nitro Groups To view the table, click on the "Show details" button.

Show details
Starting Material AnalogueReagent/CatalystProductSignificanceReference(s)
NitroadamantanesH₂, Pd/CPrimary AminoadamantanesCornerstone reaction for synthesizing aminoadamantanes.
1-Hydroxy-3-nitroadamantaneH₂, Pd/C3-Amino-1-adamantanolDemonstrates high-yield reduction on a functionalized adamantane. google.com
NitrosaminesH₂, PtO₂ or Pd/CHydrazinesIllustrates catalytic hydrogenation for other N-functional groups. google.com

Reactions Leading to Poly-nitrated Adamantane Derivatives

The introduction of additional nitro groups into the 3-nitroadamantane-1-carboxylic acid structure is possible, though it can be challenging. Excessive exposure to strong nitrating agents or elevated temperatures can lead to over-nitration, resulting in the formation of dinitro or other poly-nitro isomers. The strong electron-withdrawing effect of the existing nitro and carboxylic acid groups deactivates the adamantane cage, making subsequent nitration reactions more difficult than the initial nitration of the parent adamantane.

The nitration of adamantane and its derivatives can be achieved using various methods. Ozone-mediated nitration with nitrogen dioxide has been shown to be a selective method for introducing a nitro group at a bridgehead position. rsc.org In this reaction, electron-withdrawing substituents, such as the carboxylic acid and nitro group already present in this compound, have a significant impact on the ease of further substitution. rsc.org Another approach involves using a mixture of nitric acid and sulfuric acid, a common nitrating system for aromatic and aliphatic compounds. chemicalbook.com

Nitrolysis and Other Cleavage Reactions

Under harsh nitrating or acidic conditions, the adamantane skeleton can undergo cleavage and rearrangement reactions. Nitrolysis, the cleavage of a bond by nitric acid, is a notable reaction for adamantane derivatives. For example, 1-nitroadamantane (B116539) has been observed to undergo slow nitrolysis when treated with nitric acid, leading to the formation of adamantan-1-yl nitrate (B79036). researchgate.net In a mixed system of nitric acid and acetic anhydride (B1165640) (HNO₃–Ac₂O), which has high electrophilicity, a nitro nitrate derivative can be formed. researchgate.net

The presence of other functional groups can also lead to cleavage or rearrangement. Dihaloadamantanes, for instance, can be converted into oxaadamantane derivatives when treated with fuming nitric acid, indicating a rearrangement of the cage structure. researchgate.net These reactions highlight that the stability of the adamantane core is not absolute and can be compromised under certain reaction conditions, potentially leading to ring-opened or rearranged products.

Table 2: Examples of Nitrolysis and Cleavage Reactions on Adamantane Scaffolds To view the table, click on the "Show details" button.

Show details
Starting Material AnalogueReagentsProduct(s)Reaction TypeReference(s)
1-NitroadamantaneHNO₃Adamantan-1-yl nitrateNitrolysis researchgate.net
1-NitroadamantaneHNO₃–Ac₂ONitro nitrate derivativeNitroxylation/Nitrolysis researchgate.net
1,3-DihaloadamantanesFuming HNO₃Oxaadamantane derivativesRearrangement/Cleavage researchgate.net

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group provides a reactive site for forming various derivatives, most notably esters and amides, which are crucial for conjugation to other molecules. It can also be removed through decarboxylation, leading to further functionalization pathways.

Esterification and Amidation Reactions for Conjugation

The carboxylic acid group of this compound can be readily converted into esters and amides. These reactions are fundamental for creating conjugates with other molecules, such as peptides, drugs, or probes, for various applications in medicinal chemistry and biotechnology. nih.gov

Amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an appropriate amine. This strategy is used to synthesize a variety of N-substituted amides. nih.gov For example, adamantane-1-carboxylic acid has been reacted with 3-nitro-phenylamine to form the corresponding amide, demonstrating the feasibility of this conjugation reaction. sigmaaldrich.comsigmaaldrich.com Similarly, 3-aminoadamantane-1-carboxylic acid hydrochloride can be benzoylated to yield 3-(N-benzoyl)aminoadamantane-1-carboxylic acid. science.org.ge Chiral trifluoromethylamines have also been successfully conjugated to 1-adamantanecarboxylic acid via amide condensation. nih.gov

Esterification can be performed under various conditions. A common method involves reaction with an alcohol in the presence of an acid catalyst. Alternatively, triphenylphosphine (B44618) dihalides can facilitate the one-pot synthesis of esters from carboxylic acids and alcohols under neutral and mild conditions. researchgate.net

Table 3: Representative Amidation and Esterification Reactions for Adamantane Carboxylic Acids To view the table, click on the "Show details" button.

Show details
Adamantane SubstrateReactantProduct TypeSignificanceReference(s)
Adamantane-1-carboxylic acid3-Nitro-phenylamineAmideFormation of a nitro-containing conjugate. sigmaaldrich.comsigmaaldrich.com
3-Aminoadamantane-1-carboxylic acidBenzoyl chlorideAmideBenzoylation of a related amino acid. science.org.ge
1-Adamantanecarboxylic acidChiral trifluoromethylaminesAmideConjugation to complex amine fragments. nih.gov
Carboxylic AcidsAlcohols, Ph₃PBr₂EsterGeneral method for ester synthesis under mild conditions. researchgate.net

Decarboxylation Pathways and Subsequent Reactions

The removal of the carboxylic acid group via decarboxylation opens up another avenue for modifying the adamantane scaffold. This reaction typically proceeds through the formation of a reactive intermediate, such as a radical or a carbanion, at the bridgehead position, which can then be trapped or undergo further reactions.

Photoinduced decarboxylation is one effective method. For example, the irradiation of 3-(N-phthalimido)adamantane-1-carboxylic acid, a derivative structurally related to the title compound, leads to efficient decarboxylation. rsc.orgrsc.org This process generates an adamantyl radical intermediate that can subsequently add to electron-deficient alkenes, forming a new carbon-carbon bond. rsc.orgrsc.org

Decarboxylative functionalization can also be achieved using chemical reagents. Silver-catalyzed decarboxylative chlorination of adamantane-1-carboxylic acid has been reported, providing a route to 1-chloroadamantane. researchgate.net The field of decarboxylative cross-coupling has expanded significantly, often utilizing photoredox catalysis or transition metals to convert carboxylic acids into a wide array of functionalized products. nih.govchemrevlett.com These methods often involve the oxidation of a carboxylate salt to generate the key radical intermediate. nih.gov The reaction of carboxylic acids with reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) in the presence of a silver catalyst can even lead to decarboxylative nitration. chemrevlett.com

Table 4: Methods for Decarboxylation of Adamantane Carboxylic Acids To view the table, click on the "Show details" button.

Show details
Substrate AnalogueConditionsIntermediateSubsequent Reaction/ProductReference(s)
3-(N-Phthalimido)adamantane-1-carboxylic acidUV irradiation, baseAdamantyl radicalAddition to alkenes rsc.orgrsc.org
Adamantane-1-carboxylic acidAg(I) catalyst, t-BuOClAdamantyl radicalChlorination (1-Chloroadamantane) researchgate.net
Aliphatic Carboxylic AcidsAg₂CO₃, NO₂BF₄Alkyl radicalNitration (Nitroalkane) chemrevlett.com

Derivatization for Specific Chemical Applications

The carboxylic acid functional group is the most common site for derivatization, allowing for the conjugation of this compound to other molecules or its conversion into other functional groups for specific applications.

Standard organic chemistry methods can be employed to modify the carboxyl group. These include the formation of esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com A common strategy involves the activation of the carboxylic acid, for instance, using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in aqueous solutions or dicyclohexylcarbodiimide (B1669883) (DCC) in organic solvents, to facilitate coupling with amines or alcohols. thermofisher.com The presence of the electron-withdrawing nitro group on the adamantane cage increases the acidity of the carboxyl proton, but can also influence the reactivity of the carbonyl carbon.

For analytical purposes, such as high-performance liquid chromatography (HPLC), the carboxylic acid can be derivatized with a fluorescent labeling reagent. A notable example is the use of 9-anthryldiazomethane (B78999) (ADAM), which reacts with carboxylic acids to form highly fluorescent 9-anthrylmethyl esters. nih.gov This allows for sensitive detection in complex biological or environmental samples. nih.gov

Table 1: General Derivatization Reactions for the Carboxyl Group

Reagent ClassProduct Functional GroupCommon Coupling AgentsPotential Application
AlcoholsEsterDCC, Sulfuric Acid (catalyst)Prodrugs, Linkers
AminesAmideEDAC, DCC, HOBtBio-conjugation, Material Science
HydrazinesAcyl HydrazideEDACChemical Ligation
HydroxylaminesHydroxamic AcidEDACMetal Chelators
Diamines (half-protected)Aliphatic AmineCarbodiimidesFurther Functionalization
Fluorescent DiazomethanesFluorescent Ester9-Anthryldiazomethane (ADAM)Analytical Detection (HPLC)

Transformations of the Adamantane Cage

The adamantane cage is known for its exceptional stability. However, the C-H bonds at the unoccupied bridgehead positions (C-5 and C-7) can be sites for further chemical transformation, although the presence of a strongly deactivating nitro group presents significant synthetic challenges.

Selective Functionalization of Unsubstituted Bridgehead Positions

The functionalization of the remaining tertiary C-H bonds in a 1,3-disubstituted adamantane allows for the creation of orthogonally functionalized, rigid scaffolds for use in medicinal and materials chemistry. researchgate.net The regioselectivity of these reactions heavily favors the tertiary bridgehead positions over the secondary methylene (B1212753) positions due to both electronic and steric factors. nih.gov

One powerful method for C-H functionalization involves the generation of an adamantyl carbocation in highly acidic media, which can then react with a suitable nucleophile. mdpi.com For instance, 1-adamantanecarboxylic acid has been shown to react directly with various azoles, such as 1,2,4-triazole (B32235) and tetrazole, in oleum (B3057394) to yield the corresponding 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.com The reaction proceeds smoothly, functionalizing one of the unsubstituted bridgehead positions. mdpi.com

Table 2: C-H Functionalization of 1-Adamantanecarboxylic Acid with Azoles Reaction Conditions: Oleum (20% SO₃), room temperature.

AzoleProductYield (%)
1,2,4-Triazole3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid75
3,5-Dimethyl-1,2,4-triazole3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid72
Tetrazole3-(Tetrazol-1-yl)-1-adamantanecarboxylic acid81
Data sourced from mdpi.com

However, applying this electrophilic substitution method to this compound would be exceptionally difficult. The nitro group is a powerful electron-withdrawing group, which strongly deactivates the adamantane cage towards the formation of a carbocation intermediate necessary for this reaction. mdpi.com

Alternative strategies, such as radical-based C-H functionalization, may offer a more viable path. nih.gov Radical reactions are generally less sensitive to the electronic effects of substituents on the adamantane core. nih.gov Processes involving hydrogen atom abstraction by potent radicals can create an adamantyl radical at a bridgehead position, which can then be trapped by various reagents to install a new functional group. nih.gov

Rearrangements and Skeletal Modifications of the Adamantane Framework

The adamantane skeleton is thermodynamically very stable and rearrangements are rare, typically requiring harsh conditions such as superacids or high-temperature catalysis. These transformations proceed through carbocationic intermediates and often involve interconversions between adamantane and its isomers, like diamantane, or fragmentation of the cage structure.

For this compound, skeletal rearrangements are considered highly improbable under typical synthetic conditions. The formation of the carbocationic intermediates required to initiate such a rearrangement is severely hindered by the strong deactivating nature of the nitro group. Any condition forceful enough to potentially overcome this deactivation would likely lead to the degradation of the molecule rather than a controlled skeletal modification.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of adamantane (B196018) derivatives. tandfonline.com The high symmetry and rigidity of the adamantane cage lead to relatively simple and well-resolved spectra, although the substitution pattern influences the chemical shifts and coupling constants.

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of 3-Nitroadamantane-1-carboxylic acid are dictated by the adamantane framework and the influence of the electron-withdrawing nitro group and the carboxylic acid group.

¹H NMR Spectroscopy: The adamantane cage protons typically appear as a set of broad multiplets in the 1.7-2.5 ppm region. The acidic proton of the carboxylic acid group is highly deshielded and generally appears as a broad singlet far downfield, typically around 12 δ. openstax.org The presence of the nitro group at the C-3 position is expected to deshield the adjacent bridgehead proton (H-3). Protons alpha to a nitro group in aliphatic systems typically resonate in the 4.0-4.4 ppm range. orgchemboulder.com

¹³C NMR Spectroscopy: The carbon atoms of the adamantane skeleton display characteristic chemical shifts. The carboxyl carbon is significantly deshielded, absorbing in the 165 to 185 δ range for saturated aliphatic acids. openstax.orglibretexts.org The carbon atom attached to the nitro group (C-3) would also be expected to be deshielded. In general, carbons in the adamantane cage appear in the range of approximately 28-45 ppm.

Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH~12.0 (singlet, broad)~165-185
Adamantane CH (adjacent to -NO₂)~4.0-4.4Deshielded relative to other cage carbons
Adamantane CH, CH₂ (cage)~1.7-2.5 (multiple signals)~28-45

Note: These are predicted values based on typical ranges for the respective functional groups and the adamantane core. Actual values may vary based on solvent and experimental conditions.

The adamantane molecule is exceptionally rigid and serves as a classic example of a conformationally locked system. youtube.com Unlike flexible cyclic systems like cyclohexane (B81311), the adamantane cage does not undergo ring-flipping or other significant conformational changes at room temperature. youtube.com This rigidity simplifies the NMR spectrum, as the signals represent a single, fixed conformation.

Dynamic NMR (DNMR) spectroscopy, a technique used to study conformational changes, has been applied to some substituted adamantane derivatives to measure rotational barriers, particularly in cases with bulky, unsymmetrical substituents that can exist as stereolabile atropisomers. acs.org However, for this compound, the primary stereochemical considerations relate to the fixed spatial relationship between the substituents on the rigid cage, rather than dynamic conformational equilibria.

The choice of solvent can significantly influence the NMR spectrum of this compound, primarily affecting the chemical shift of the carboxylic acid proton.

Hydrogen Bonding: In non-polar aprotic solvents (like CDCl₃), carboxylic acids tend to form hydrogen-bonded dimers. In polar, protic solvents (like D₂O or DMSO-d₆), these dimers are disrupted in favor of hydrogen bonding with solvent molecules. princeton.edu

Carboxylic Acid Proton: The chemical shift of the -COOH proton is highly dependent on concentration and the hydrogen-bonding capability of the solvent. openstax.orglibretexts.org Its resonance can be broadened, and in the presence of D₂O, the proton can undergo exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum. openstax.org

Carboxyl Carbon: Polar solvents can also cause the carboxyl carbon peak to shift upfield compared to its position in non-polar solvents. princeton.edu

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in this compound, namely the nitro (-NO₂) and carboxylic acid (-COOH) moieties.

Both the nitro and carboxylic acid groups exhibit characteristic and strong absorption bands in the IR spectrum.

Nitro Group: Aliphatic nitro compounds (nitroalkanes) display two distinct and strong N-O stretching vibrations. orgchemboulder.comorgchemboulder.com

Asymmetric stretch: Occurs near 1550 cm⁻¹. orgchemboulder.com

Symmetric stretch: Occurs near 1365 cm⁻¹. orgchemboulder.com These two intense peaks are a reliable indicator of the nitro group's presence. spectroscopyonline.com

Carboxylic Acid Group: This group is identified by two main features. libretexts.orgorgchemboulder.com

O-H Stretch: A very broad and strong absorption band appears over a wide range, typically from 2500 cm⁻¹ to 3300 cm⁻¹. openstax.orglibretexts.org This broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer. orgchemboulder.com

C=O Stretch: A strong, sharp carbonyl stretching band is observed. For hydrogen-bonded dimers, this band typically appears around 1710 cm⁻¹. libretexts.orgjove.com If the acid were monomeric (which is rare in condensed phases), the absorption would be at a higher frequency, around 1760 cm⁻¹. openstax.orgjove.com

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H stretch (hydrogen-bonded)2500 - 3300Strong, Very Broad
Carboxylic AcidC=O stretch (dimer)1690 - 1760Strong
NitroalkaneN-O asymmetric stretch~1550Strong
NitroalkaneN-O symmetric stretch~1365Strong
Carboxylic AcidC-O stretch1210 - 1320Medium

IR spectroscopy provides direct evidence of the strong intermolecular hydrogen bonding that characterizes carboxylic acids in the solid state and in non-polar solvents. The formation of cyclic dimers through hydrogen bonds between two carboxylic acid molecules is the primary intermolecular interaction. orgchemboulder.com

This dimerization is confirmed by:

The exceptionally broad appearance of the O-H stretching vibration (2500-3300 cm⁻¹), which often overlaps with C-H stretching bands. orgchemboulder.comjove.com

The position of the carbonyl (C=O) stretching frequency. The involvement of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond, lowering its vibrational frequency to around 1710 cm⁻¹ from the ~1760 cm⁻¹ value expected for a free, non-hydrogen-bonded carbonyl group. openstax.orglibretexts.org

These IR spectral features, therefore, not only identify the functional groups but also provide insight into the supramolecular structure of this compound, which is dominated by these strong hydrogen-bonding interactions. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Validation

Table 1: Calculated Exact Masses of Adamantane Derivatives

Compound NameMolecular FormulaCalculated Exact Mass (Da)
Adamantane-1-carboxylic acidC₁₁H₁₆O₂180.11503
3-Aminoadamantane-1-carboxylic acidC₁₁H₁₇NO₂195.12593
This compound C₁₁H₁₅NO₄ 225.09976

Note: The exact mass for this compound is calculated based on its molecular formula and is a theoretical value pending experimental verification.

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern in mass spectrometry provides a molecular fingerprint that is invaluable for structural elucidation. In adamantane derivatives, the fragmentation is heavily influenced by the substituent groups. For the parent adamantane-1-carboxylic acid, the mass spectrum shows characteristic fragmentation of the adamantane cage. nist.gov The introduction of a nitro group at the 3-position in this compound is expected to significantly alter this pattern. The C-N bond of the nitro group could be a primary site of cleavage. It is also anticipated that the presence of the nitro group would influence the fragmentation of the carboxylic acid moiety, potentially leading to characteristic losses of NO₂, OH, and COOH. A detailed analysis of the fragmentation of related nitro-containing adamantane compounds would provide a stronger basis for predicting the fragmentation pathways of this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Structure and Geometry

While a crystal structure for this compound has not been reported in the searched literature, the structures of several related adamantane carboxylic acids have been determined, offering insights into the likely molecular geometry. For instance, the crystal structure of 3-hydroxyadamantane-1-carboxylic acid has been elucidated, revealing the rigid adamantane cage and the orientation of the substituent groups. scbt.com In a hypothetical crystal structure of this compound, the adamantane core would retain its characteristic chair-like cyclohexane rings. The bond lengths and angles of the carboxylic acid group would be expected to be within the typical ranges observed for other carboxylic acids. The geometry of the nitro group would also be of significant interest, particularly its orientation relative to the adamantane cage and the carboxylic acid.

Computational Chemistry and Theoretical Investigations of 3 Nitroadamantane 1 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of organic molecules. mdpi.com While specific DFT studies focusing exclusively on 3-nitroadamantane-1-carboxylic acid are not prevalent in the reviewed literature, the established methodologies are routinely applied to similar structures, such as other adamantane (B196018) derivatives and carboxylic acids. ksu.edu.saresearchgate.net

DFT calculations are instrumental in analyzing the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups is expected to significantly influence its electronic structure. These groups would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. ksu.edu.sa In this molecule, negative potential would be concentrated around the oxygen atoms of the nitro and carboxyl groups, while positive potential would be found near the acidic proton of the carboxyl group.

Table 1: Key Electronic Properties Investigated via DFT

PropertySignificanceExpected Finding for this compound
HOMO Energy Relates to the ability to donate an electron (oxidation potential).Primarily located on the adamantane cage, but influenced by the electron-withdrawing substituents.
LUMO Energy Relates to the ability to accept an electron (electron affinity).Primarily localized around the nitro group and the carbonyl carbon of the carboxylic acid.
HOMO-LUMO Gap Indicates chemical reactivity and stability.A moderate gap, reflecting the stable adamantane core but reactive functional groups.
Molecular Electrostatic Potential (MEP) Maps the charge distribution, identifying reactive sites.Negative regions on oxygen atoms (nucleophilic sites); positive region on the carboxylic proton (electrophilic site).

Quantum chemical methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of molecules. researchgate.net By calculating the vibrational frequencies, one can assign experimental spectral bands to specific molecular motions. For this compound, characteristic frequencies are expected for the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the nitro group, and the various C-H and C-C vibrations of the adamantane cage. nih.gov Calculated frequencies are often scaled by a standard factor to improve agreement with experimental results. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (DFT)

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500 (broad) nih.gov
Carboxylic Acid (-COOH)C=O Stretch1750 - 1690 nih.gov
Nitro Group (-NO₂)Asymmetric Stretch1560 - 1515
Nitro Group (-NO₂)Symmetric Stretch1365 - 1335
Adamantane CageC-H Stretch2950 - 2850 researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predictions are invaluable for assigning complex spectra and confirming molecular structures. nih.gov For this compound, the calculations would show the deshielding effect of the electron-withdrawing nitro and carboxyl groups on the adjacent carbon and hydrogen atoms of the adamantane cage. The predicted shifts would be compared to experimental data or used to distinguish between potential isomers.

Table 3: Conceptual ¹³C NMR Chemical Shift Predictions (GIAO-DFT)

Carbon AtomExpected Chemical Shift (ppm)Rationale
C1 (attached to -COOH)~40-50Bridgehead carbon, deshielded by the adjacent carboxylic acid.
C3 (attached to -NO₂)~80-90Bridgehead carbon, strongly deshielded by the highly electronegative nitro group.
Bridgehead Carbons (C5, C7)~30-35Typical adamantane bridgehead carbons.
Methylene (B1212753) Carbons (CH₂)~35-45Deshielding effects decay with distance from the substituents.
Carboxyl Carbon (-COOH)~175-185Typical range for a carboxylic acid carbon.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. rsc.org By locating and calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms and understand the factors controlling reaction rates and selectivity. rsc.orgnih.gov

For this compound, this approach could be used to study its synthesis, for instance, the nitration of adamantane-1-carboxylic acid. Computational analysis could reveal the transition state for the addition of the nitronium ion (NO₂⁺) to the adamantane cage and explain the regioselectivity of the reaction. mdpi.com It could also be used to investigate the molecule's reactivity, such as the energetics of deprotonation of the carboxylic acid or nucleophilic substitution reactions at the adamantane core.

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure of a few molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of many molecules over time. nih.gov

The adamantane cage is known for its high rigidity. However, the substituent groups, -COOH and -NO₂, possess rotational freedom. MD simulations can be used to explore the conformational space of these substituents, such as the rotation around the C-COOH and C-NO₂ bonds. This analysis helps to identify the most stable conformations and understand the flexibility of the molecule, which can influence its ability to bind to biological targets or pack in a crystal lattice. ksu.edu.sa

MD simulations excel at modeling non-covalent interactions that govern how molecules interact with each other and their environment. researchgate.net For this compound, a key interaction is the hydrogen bonding between the carboxylic acid groups, which can lead to the formation of dimers in solution or in the solid state. mdpi.com

Simulations can model this dimerization process and quantify the strength of the hydrogen bonds. Furthermore, MD can simulate the behavior of the molecule in different solvents, providing insight into its solvation and how intermolecular forces (like dipole-dipole interactions from the nitro group) contribute to its aggregation or self-assembly into larger structures. nih.govresearchgate.net

Applications in Advanced Materials and Supramolecular Chemistry

Role as a Bifunctional Building Block in Supramolecular Systems

In supramolecular chemistry, which focuses on non-covalent interactions, the adamantane (B196018) moiety is a well-established building block due to its rigidity and lipophilic nature. researchgate.netmdpi.com The presence of both a nitro group and a carboxylic acid at the 1- and 3-positions of the adamantane scaffold in 3-nitroadamantane-1-carboxylic acid provides two distinct points for interaction, making it an exemplary bifunctional, angle-shaped building block. mdpi.com This bifunctionality allows for the programmed assembly of intricate supramolecular architectures. The carboxylic acid group can participate in hydrogen bonding or deprotonation to coordinate with metal ions, while the nitro group can also engage in hydrogen bonding or other electrostatic interactions.

The adamantane group is renowned for its ability to act as an excellent guest molecule in host-guest chemistry, forming stable inclusion complexes with various macrocyclic hosts. mdpi.com Its size, shape, and hydrophobicity are highly complementary to the cavities of cyclodextrins (CDs) and cucurbiturils (CBs). mdpi.com The formation of these complexes is a cornerstone of many supramolecular systems used in drug delivery, catalysis, and materials science. mdpi.com

This compound is an ideal candidate for such interactions. The adamantane cage can be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, which has an association equilibrium constant (Kₐ) of about 5.2 × 10⁴ M⁻¹ with adamantane derivatives. mdpi.com The carboxylic acid and nitro groups would remain outside the cavity, available for further interactions. This allows for the creation of ternary systems where the host-guest complex can be linked to other molecules or surfaces. The polarity of the nitro and carboxyl groups can also influence the binding affinity and orientation of the guest within the host molecule.

Table 1: Potential Host-Guest Interactions of this compound

Host MoleculeDriving InteractionPotential Application
β-CyclodextrinHydrophobic interaction between adamantane cage and host cavity.Solubilization, product purification, controlled release. mdpi.com
Cucurbit[n]urilsHydrophobic and ion-dipole interactions.Formation of highly stable complexes for molecular machinery. mdpi.com

Supramolecular polymers are chains of monomeric units held together by reversible, non-covalent interactions. researchgate.net The bifunctional nature of this compound makes it a prime candidate for constructing such polymers. The carboxylic acid groups can form strong, directional hydrogen-bonding dimers, leading to the formation of linear or networked structures. This process of spontaneous organization into ordered structures is known as supramolecular self-assembly. nih.gov

Furthermore, the host-guest interactions described above can be leveraged to create supramolecular polymer networks. For example, a polymer backbone functionalized with β-cyclodextrin hosts could be cross-linked by adding this compound as a guest, which could then form further connections via its carboxylic acid or nitro groups. These materials are often responsive to external stimuli, as the non-covalent bonds can be broken and reformed, leading to applications in areas like self-healing materials and injectable hydrogels. nih.gov

Integration into Functional Materials

The unique properties of the adamantane scaffold can be imparted to larger materials and surfaces through covalent integration. The carboxylic acid group of this compound provides a convenient handle for this purpose, enabling its incorporation into a variety of functional materials.

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The choice of the organic linker is crucial as it determines the pore size, geometry, and chemical functionality of the resulting framework. Adamantane derivatives are attractive candidates for MOF linkers due to their rigid, tetrahedral geometry, which can lead to the formation of stable, porous, three-dimensional networks. researchgate.net

This compound, with its rigid adamantane core and metal-coordinating carboxylate group, is a suitable linker for MOF synthesis. nih.gov The nitro group would project into the pores of the framework, offering a site for post-synthetic modification or for specific interactions with guest molecules, such as for selective gas adsorption or catalysis. Similarly, adamantane-based linkers can be used to synthesize Covalent Organic Frameworks (COFs), which are porous crystalline polymers with extended structures. rsc.org

Table 2: Potential Role of this compound in Porous Materials

Material TypeRole of Adamantane DerivativePotential Function of Nitro Group
Metal-Organic Framework (MOF)Rigid organic linker connecting metal nodes. nih.govPore functionalization, selective adsorption.
Covalent Organic Framework (COF)Monomer unit for polymer network formation. rsc.orgActive site for catalysis or sensing.

The modification of surfaces at the nanoscale is critical for developing advanced materials for biomedical and electronic applications. mdpi.com this compound can be used to functionalize the surfaces of nanoparticles, creating hybrid nanostructures with tailored properties. researchgate.netmdpi.com The carboxylic acid group can readily anchor the molecule to the surface of metal oxide nanoparticles (e.g., ZrO₂, TiO₂) through the formation of stable bonds. mdpi.comnih.gov

This surface modification achieves several goals. First, it imparts the hydrophobic and bulky nature of the adamantane cage onto the nanoparticle surface, which can influence dispersibility and interactions with the surrounding medium. mdpi.com Second, the exposed nitro group provides a chemical handle for further functionalization, allowing other molecules, such as polymers, drugs, or fluorescent dyes, to be attached to the nanoparticle surface. nih.gov This strategy is used to create targeted drug delivery systems, new sensor platforms, and advanced composite materials. mdpi.com

Catalytic Applications Utilizing Adamantane Scaffolds

The adamantane scaffold is widely used in catalyst design. researchgate.net Its steric bulk and rigid structure are often employed to create specific pockets around a catalytic center, influencing the selectivity of a reaction. Adamantyl-containing ligands, particularly phosphines, are integral to many important homogeneous catalysts. researchgate.net

While this compound is not itself a catalyst, it serves as a valuable scaffold for developing new catalytic systems. The carboxylic acid group can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin, creating a heterogeneous catalyst that is easily recoverable. mdpi.com The nitro group can be chemically reduced to an amine, which can then be used to chelate a catalytically active metal ion. Alternatively, the adamantane-based framework can be incorporated into a porous material like a COF, which can then act as a support for metal nanoparticles, enhancing their catalytic activity and stability. rsc.org The inherent rigidity of the adamantane unit helps to prevent the aggregation of catalytic sites, maintaining high activity over time. researchgate.net

Development of Organocatalysts and Supported Catalysts

The adamantane moiety is a desirable component in catalyst design due to its bulk, rigidity, and hydrocarbon nature, which is largely inert. princeton.edu These characteristics are exploited in both homogeneous organocatalysis and in the construction of heterogeneous supported catalysts.

Adamantane-containing molecules have been successfully employed as organocatalysts. Their bulky framework can create a well-defined steric environment around an active site, influencing the stereochemical outcome of a reaction. For instance, the rigid adamantane scaffold can serve as a chiral backbone or as a large, non-coordinating cation to induce asymmetry in catalytic transformations.

In the realm of supported catalysts, adamantane derivatives are attractive building blocks for creating robust, porous materials. A notable example is the use of adamantane-based structures in the synthesis of covalent organic frameworks (COFs). aip.org These materials can act as supports for metal nanoparticles, creating highly active and recyclable heterogeneous catalysts. For example, a COF synthesized from tetrakis-(4'-iodophenyl)adamantane has been used as a support for palladium and gold nanoparticles. aip.org These supported catalysts have demonstrated enhanced activity and selectivity in reactions such as the hydrogenation of nitrostyrene (B7858105) compared to metal catalysts on traditional activated carbon supports. aip.org

The carboxylic acid group of this compound provides a key functional handle for its incorporation into such catalytic systems. This group can be used to anchor the molecule to a solid support, such as silica or a polymer resin, creating a supported catalyst. nih.gov The carboxylic acid can also serve as a binding site for metal ions, potentially forming metal-organic frameworks (MOFs) or other coordination polymers with catalytic activity. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the adamantane cage and any attached catalytic center.

Catalyst TypeRole of Adamantane DerivativePotential Function of this compoundExample Application
Organocatalyst Provides a rigid, bulky scaffold to control stereoselectivity.The adamantane core creates a specific 3D environment. The nitro and carboxylic acid groups can participate in non-covalent interactions (e.g., hydrogen bonding) to orient the substrate.Asymmetric synthesis
Supported Catalyst Serves as a robust building block for porous supports like COFs or for grafting onto existing materials. aip.orgThe carboxylic acid group acts as an anchor to the support. The adamantane cage provides thermal and chemical stability.Heterogeneous catalysis, e.g., hydrogenations, cross-coupling reactions. aip.orgnih.gov
Metal-Organic Framework (MOF) Acts as a rigid organic linker to create a porous, crystalline structure.The carboxylic acid group coordinates with metal nodes. The nitro group can modify the electronic environment of the pores.Gas storage, separation, and catalysis.

Influence of Adamantyl Substituents on Catalytic Activity and Selectivity

The adamantyl group exerts a significant influence on the performance of a catalyst, primarily through steric and electronic effects. science.org.ge These effects can be fine-tuned by the presence of other substituents on the adamantane core, such as the nitro and carboxylic acid groups in this compound.

Steric Effects: The most prominent feature of the adamantyl group is its substantial and well-defined bulk. princeton.edu In catalysis, this steric hindrance can be advantageous in several ways:

Enhanced Stability: The bulky adamantyl group can shield the catalytically active center from deactivating side reactions or decomposition pathways, thereby increasing the catalyst's lifetime.

Improved Selectivity: By creating a sterically demanding pocket around the active site, the adamantyl group can control the approach of substrates. This can lead to high levels of regioselectivity and stereoselectivity, as only substrates that fit into the catalytic pocket in a specific orientation can react. For example, in olefin polymerization, bulky ligands on the catalyst control the stereoregularity of the polymer chain. sigmaaldrich.com

Modulation of Reactivity: Steric hindrance can also influence the rate of a catalytic reaction. While excessive bulk can block substrate access and reduce activity, a well-designed steric environment can pre-organize the substrate in the transition state, accelerating the desired reaction pathway.

Electronic Effects: While often considered a non-polar, electron-donating group, the electronic influence of the adamantyl substituent can be critical. The cage itself is a weak sigma-donor, which can increase the electron density at a catalytic metal center, potentially enhancing its reactivity in oxidative addition steps common in cross-coupling catalysis.

The functional groups on this compound would further modulate these electronic properties:

Nitro Group: As a powerful electron-withdrawing group, the nitro group would significantly decrease the electron-donating ability of the adamantane cage. In the context of an organocatalyst, this group can activate the molecule for certain reactions, for instance, by promoting the formation of hydrogen bonds with a substrate. reading.ac.ukmdpi.com In a metal-based catalyst, it could make the metal center more electrophilic.

Carboxylic Acid Group: The carboxylic acid group is also electron-withdrawing. As a Brønsted acid, it can participate directly in catalysis by protonating substrates. aip.org It can also act as a hydrogen-bond donor or acceptor, helping to orient substrates within the catalytic pocket.

Property of Adamantyl GroupInfluence on CatalysisModulation by Nitro and Carboxylic Acid Groups
Steric Bulk Controls substrate access, enhances stability, improves selectivity (regio- and stereo-). sigmaaldrich.comThe functional groups themselves are relatively small, so the overall bulk of the adamantane cage dominates.
Rigidity Creates a well-defined and predictable catalytic pocket.The rigid cage ensures that the functional groups are held in specific spatial orientations.
Electronic Effect (sigma-donation) Can increase electron density at a metal center, influencing its reactivity.The strongly electron-withdrawing nitro and carboxylic acid groups will counteract and likely reverse this effect, making the overall substituent electron-withdrawing.

Future Research Directions and Perspectives in 3 Nitroadamantane 1 Carboxylic Acid Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of nitrated and carboxylated adamantanes often relies on strong acids and harsh reaction conditions. For instance, the synthesis of related compounds like 1,3-adamantanedicarboxylic acid can be achieved from 1-adamantanecarboxylic acid using a mixture of nitric and sulfuric acids. Future research will likely focus on developing more environmentally benign and sustainable methods for the synthesis of 3-Nitroadamantane-1-carboxylic acid.

Key areas of investigation will include:

Catalytic C-H Functionalization: Moving away from stoichiometric strong acids, research into selective, catalyst-controlled C-H functionalization is a promising green alternative. acs.org Methods employing photoredox or H-atom transfer (HAT) catalysis could enable the direct and selective installation of the nitro group onto the adamantane-1-carboxylic acid scaffold under milder conditions. acs.orgrsc.org

Flow Chemistry: The use of microreactor or flow chemistry systems can offer significant advantages in safety and efficiency for nitration reactions, which are often highly exothermic. This technology allows for precise control over reaction parameters, minimizing byproduct formation and improving yield.

Alternative Nitrating Agents: Exploring less hazardous nitrating agents to replace traditional nitric/sulfuric acid mixtures is a critical goal. Systems like nitrogen dioxide with ozone have been shown to selectively nitrate (B79036) adamantane (B196018) at bridgehead positions under low-temperature conditions. rsc.org Further development of such reagents could lead to more sustainable processes. Research into nitroxylation using systems like nitric acid in acetic anhydride (B1165640) (HNO₃–Ac₂O) has also shown promise in creating nitroxyadamantanes, which could be precursors or analogues, with increased stability and reduced side reactions compared to traditional methods. researchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. Future studies will aim to leverage the unique electronic and steric properties of the adamantane cage to uncover new reactions.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 3-aminoadamantane-1-carboxylic acid, a valuable γ-amino acid analogue. This transformation opens the door to synthesizing novel peptides, polymers, and pharmacologically active agents. nih.gov The rigid adamantane backbone can enforce specific conformations, making these derivatives useful as scaffolds in drug design. nih.gov

Transformations of the Carboxylic Acid: The carboxylic acid group can be converted into a wide array of functionalities, including esters, amides, and acyl halides. These derivatives serve as versatile intermediates. For example, creating amide derivatives with various bioactive amines could generate new libraries of compounds for pharmacological screening. mdpi.com

Cage Functionalization and Rearrangement: While the bridgehead positions are typically the most reactive, research into unprecedented functionalization at the secondary (methylene) positions or skeletal rearrangements of the adamantane core could lead to entirely new classes of diamondoid compounds. Radical-based functionalization reactions are a key method for directly converting C-H bonds to C-C bonds, incorporating diverse functional groups. nih.govresearchgate.net

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound and its derivatives, advanced computational modeling will be pivotal.

Property Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of properties, including spectroscopic characteristics (NMR, IR), electronic properties (HOMO-LUMO gap), and reactivity indices. This information can guide synthetic efforts and help in the characterization of new compounds.

Rational Design of Derivatives: Computational models can be used to design derivatives of this compound with tailored properties. For example, molecular docking simulations can predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors, aiding in the design of new drugs. researchgate.net This approach is crucial for developing adamantane-based therapeutics, which have shown promise as antivirals and blockers of ligand-gated ion channels. nih.govnih.gov

Understanding Intermolecular Interactions: Modeling can provide insights into the self-assembly and crystal packing of adamantane derivatives. core.ac.uk Understanding these non-covalent interactions is crucial for designing new materials, such as metal-organic frameworks (MOFs) or coordination polymers with specific structural and functional properties. mdpi.com

Expansion of Applications in Emerging Chemical Fields and Technologies

The unique properties of the adamantane cage—rigidity, lipophilicity, and thermal stability—make its derivatives highly attractive for various advanced applications. nih.govresearchgate.net Future research on this compound will explore its potential in several emerging fields.

Polymer and Materials Science: As a bifunctional monomer, this compound and its derivatives (like the corresponding amino acid) can be used to synthesize novel polymers. Incorporating the adamantane unit into polymer backbones can significantly enhance thermal stability, mechanical strength, and other physical properties. researchgate.net These materials could find use in high-performance plastics, specialty coatings, and advanced composites. The molecule can serve as a building block for porous materials or coordination polymers. mdpi.comresearchgate.net

Medicinal Chemistry: Adamantane derivatives are well-established in medicine. nih.govnih.gov The "lipophilic bullet" nature of the adamantane cage can improve the pharmacokinetic properties of drugs. nih.gov this compound can serve as a scaffold for developing new therapeutic agents targeting a range of diseases. Its derivatives could be explored as antivirals, enzyme inhibitors, or central nervous system agents. nih.govnih.gov

Nanotechnology and Drug Delivery: The adamantane moiety is an excellent guest for host molecules like cyclodextrins, forming stable inclusion complexes. This property can be exploited in the development of drug delivery systems, where the adamantane unit acts as a molecular anchor to target liposomes or other nanocarriers to specific cells or tissues. nih.gov The functional handles on this compound allow for its conjugation to carrier molecules or bioactive peptides, creating sophisticated, targeted therapeutic systems. nih.gov Adamantane-type clusters are also being investigated for applications in materials with unique optical properties. rsc.org

Q & A

Basic: What are the key considerations for synthesizing 3-Nitroadamantane-1-carboxylic acid with high purity, and how can yield optimization be achieved?

Methodological Answer:

  • Synthetic Routes : Start with adamantane derivatives (e.g., 1-adamantanecarboxylic acid) and employ nitration protocols using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Use recrystallization with polar aprotic solvents (e.g., DMF) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro-adamantane product. Validate purity via HPLC (≥95% purity threshold) .
  • Yield Optimization : Monitor reaction kinetics via in-situ FTIR to track nitro-group incorporation. Adjust stoichiometry of nitrating agents and reaction time to minimize byproducts .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing structural features and purity of this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm adamantane backbone integrity and nitro-group positioning (e.g., chemical shifts for nitro protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]+ expected m/z 252.1) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Intermediate: How can researchers mitigate risks associated with handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols/dust (H335) .
  • Spill Management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can contradictions in toxicity data across safety reports (e.g., acute toxicity vs. carcinogenicity) be resolved for risk assessment?

Methodological Answer:

  • Data Cross-Validation : Compare SDS entries from multiple sources (e.g., MedChemExpress vs. Indagoo) to identify testing gaps (e.g., missing in vivo carcinogenicity studies in vs. 3) .
  • Supplementary Testing : Conduct Ames tests for mutagenicity and 28-day OECD 407 rodent studies to clarify discrepancies .
  • Dose-Response Analysis : Use EC₅₀ values from cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe exposure thresholds .

Intermediate: What methodological approaches ensure stability assessment of this compound under varying pH and thermal conditions?

Methodological Answer:

  • Stress Testing :
    • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
    • pH Stability : Dissolve in buffers (pH 2–12) and analyze hydrolytic decomposition over 24–72 hours .
  • Degradation Products : Identify nitroso derivatives or decarboxylated byproducts using LC-MS .

Advanced: How should ecotoxicological studies be designed for this compound given limited ecological data?

Methodological Answer:

  • Read-Across Models : Use QSAR predictions based on structurally similar adamantane derivatives (e.g., bioaccumulation potential log Kow <3.0) .
  • Microcosm Experiments : Assess soil mobility (OECD 106) and aquatic toxicity (Daphnia magna 48-hour LC₅₀) under simulated environmental conditions .
  • PBT Assessment : Prioritize testing for persistence (OECD 301B biodegradation) and trophic transfer potential .

Advanced: What strategies are effective for elucidating reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitro-group incorporation pathways via NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map energy barriers for nitration intermediates .
  • Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.